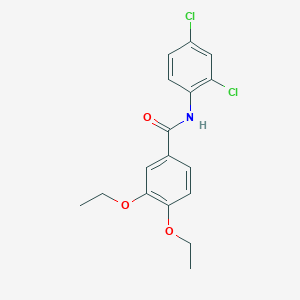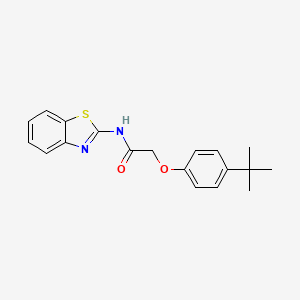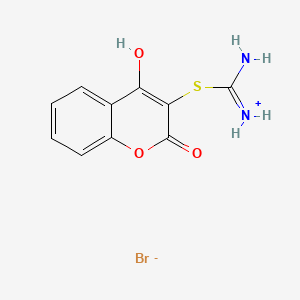![molecular formula C24H17N3O6 B3736685 (3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione](/img/structure/B3736685.png)
(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione
概要
説明
(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione is a complex organic compound characterized by its unique structure, which includes an indene-1,2-dione core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione typically involves multiple steps, starting with the preparation of the indene-1,2-dione core This can be achieved through the oxidation of indene using reagents such as potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the production of unwanted by-products.
化学反応の分析
Types of Reactions
(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学的研究の応用
(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Uniqueness
(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
(3Z)-3-[[3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]phenyl]methylidene]indene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6/c1-2-33-21-12-14(10-19-17-8-3-4-9-18(17)22(28)23(19)29)11-20(24(21)30)26-25-15-6-5-7-16(13-15)27(31)32/h3-13,30H,2H2,1H3/b19-10-,26-25? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUUBLZRQSTVCG-GLTBMYTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)N=NC2=CC(=CC=C2)[N+](=O)[O-])C=C3C4=CC=CC=C4C(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)N=NC2=CC(=CC=C2)[N+](=O)[O-])/C=C\3/C4=CC=CC=C4C(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-lactoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736619.png)
![7-(2-hydroxy-2-phenylpropanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736641.png)
![2-amino-6-(4-hydroxyphenyl)-4-[2-(isopropylamino)pyrimidin-5-yl]-5-methylnicotinonitrile](/img/structure/B3736644.png)
![4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]-N-propylbenzenesulfonamide](/img/structure/B3736650.png)
![3-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-7-quinolinol](/img/structure/B3736654.png)

![6-methyl-1-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3736667.png)
![5,5-dimethyl-2-{1-[2-(6-phenanthridinyl)hydrazino]ethylidene}-1,3-cyclohexanedione](/img/structure/B3736672.png)
![5-bromo-4-chloro-2-[(E)-morpholin-4-yliminomethyl]-1H-indol-3-ol](/img/structure/B3736682.png)
![3-iodo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B3736683.png)
![4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B3736689.png)
![2-methyl-7-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736693.png)
